Product packaging for 1-Phenoxy-2-(trifluoromethyl)benzene(Cat. No.:CAS No. 106877-16-1)

1-Phenoxy-2-(trifluoromethyl)benzene

Cat. No.: B1311218
CAS No.: 106877-16-1
M. Wt: 238.2 g/mol
InChI Key: SMETWUJPGDWRTC-UHFFFAOYSA-N
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Description

1-Phenoxy-2-(trifluoromethyl)benzene is an organic compound featuring a benzene ring connected via an ether bond to a second benzene ring bearing a trifluoromethyl group. The incorporation of the trifluoromethyl (-CF₃) group is a significant structural feature in advanced chemical research due to its strong electron-withdrawing nature and its ability to enhance the metabolic stability and lipophilicity of molecules . Compounds containing the phenoxy-(trifluoromethyl)benzene scaffold are of high interest in materials science and pharmaceutical development. In materials science, the trifluoromethyl group is known to improve the optical properties and thermal stability of polymers, making them suitable for demanding applications such as high-performance polyimide films for space environments . In pharmaceutical research, analogous structures are key intermediates in synthetic pathways. For instance, similar compounds like 1-chloro-4-(trifluoromethyl)benzene are used in the synthesis of active pharmaceutical ingredients such as the antidepressant Fluoxetine, highlighting the value of this chemical class in building biologically active molecules . This product is intended for research and development purposes in a controlled laboratory setting. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9F3O B1311218 1-Phenoxy-2-(trifluoromethyl)benzene CAS No. 106877-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMETWUJPGDWRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications and Research Interest

Potential in Materials Science

Fluorinated polymers, particularly polyimides and poly(aryl ether)s, are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. The incorporation of trifluoromethyl groups into polymer backbones can enhance solubility, processability, and thermal stability while lowering the dielectric constant and moisture absorption. nasa.gov The structure of this compound makes it a potential precursor for the synthesis of monomers used in high-performance polymers. For instance, derivatives of this compound could be functionalized to create novel diamines or dianhydrides for polyimide synthesis. The synthesis of fluorinated polyimides from the related 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (B151609) highlights the utility of such building blocks in creating advanced materials. tandfonline.com

Role as a Chemical Intermediate

In organic synthesis, this compound can serve as a valuable intermediate for the construction of more complex molecules. The presence of two distinct aromatic rings and the activating/directing effects of the trifluoromethyl and phenoxy groups allow for selective functionalization. For example, the trifluoromethyl-substituted ring is activated towards further nucleophilic substitution, while both rings can undergo electrophilic substitution, with the substitution pattern influenced by the existing groups. A patent describing the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile (B105546) demonstrates the utility of related structures as intermediates in the synthesis of fungicidal compounds, suggesting a potential application area for derivatives of this compound in the agrochemical industry. nasa.gov Its derivatives are also explored for their potential therapeutic properties in the pharmaceutical sector. jelsciences.com

Conclusion

1-Phenoxy-2-(trifluoromethyl)benzene stands as a noteworthy example of a fluorinated aryl ether, embodying the unique characteristics that make this class of compounds so significant in modern chemistry. While specific research on this particular isomer is not as extensive as for its counterparts, its synthesis is accessible through established methods like the Ullmann condensation and nucleophilic aromatic substitution. Its structure suggests a profile of properties that would be advantageous for applications in high-performance polymers and as a versatile intermediate in the synthesis of complex organic molecules for various industries. Further detailed investigation into the specific properties and reactivity of this compound is warranted to fully unlock its potential in advancing materials science and chemical synthesis.

Computational and Theoretical Chemistry Studies on 1 Phenoxy 2 Trifluoromethyl Benzene and Trifluoromethyl Aryl Ethers

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab-initio methods, are fundamental to characterizing the electronic landscape of trifluoromethyl aryl ethers. nih.govmdpi.com These calculations can determine optimized molecular geometries, analyze charge distributions, and map molecular orbitals, which are crucial for predicting a molecule's reactivity and physical properties. emerginginvestigators.orgmdpi.com

The inclusion of a trifluoromethyl (-CF3) group significantly influences the electronic properties of the aromatic system. Due to the high electronegativity of fluorine atoms, the -CF3 group is a strong electron-withdrawing substituent, which can be quantified through methods like Mulliken charge analysis. emerginginvestigators.org This withdrawal of electron density affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For fluorinated aromatic compounds, this typically results in a lowering of both HOMO and LUMO energy levels, impacting the molecule's potential for engaging in chemical reactions. emerginginvestigators.org

DFT calculations allow for the visualization of these orbitals and the calculation of the HOMO-LUMO energy gap, a key indicator of chemical stability and reactivity. utq.edu.iq A larger energy gap generally corresponds to higher stability. emerginginvestigators.org Furthermore, electrostatic potential maps can be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction with other reagents.

Table 1: Illustrative Electronic Properties Calculated via DFT

Calculated PropertySignificanceTypical Method
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles. mdpi.comDFT (e.g., B3LYP/6-31G*)
HOMO EnergyRelates to the ability to donate an electron (nucleophilicity).DFT, Hartree-Fock
LUMO EnergyRelates to the ability to accept an electron (electrophilicity).DFT, Hartree-Fock
HOMO-LUMO GapIndicates chemical reactivity and stability. utq.edu.iqDFT, Hartree-Fock
Mulliken Atomic ChargesDescribes the partial charge distribution across the molecule. emerginginvestigators.orgDFT, Hartree-Fock
Electrostatic Potential MapVisualizes electron-rich and electron-poor regions.DFT, Hartree-Fock

Investigation of Reaction Mechanisms via Computational Methods

Computational chemistry is indispensable for elucidating the complex mechanisms of reactions that form trifluoromethyl aryl ethers. By modeling reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies and reaction thermodynamics, providing a rationale for experimentally observed outcomes. montclair.edu

For the synthesis of diaryl ethers, a common pathway is the Nucleophilic Aromatic Substitution (SNAr) reaction. Computational models can investigate the feasibility of a phenoxide attacking a trifluoromethyl-substituted benzene (B151609) ring. These studies would calculate the energy barrier for the formation of the Meisenheimer complex intermediate and the subsequent departure of a leaving group.

In more complex transition-metal-catalyzed reactions, such as those involving palladium or copper to form C-O or C-CF3 bonds, computational analysis helps to unravel the catalytic cycle. nih.govacs.orgrsc.org For instance, DFT calculations have been used to study the key reductive elimination step in palladium-catalyzed aryl–CF3 bond formation, revealing that the transition state involves the CF3 group acting as an electrophile. nih.gov Similarly, for the formation of the ether linkage, computational models can explore pathways involving different catalyst oxidation states and ligand effects, guiding the development of more efficient synthetic protocols. researchgate.net

Theoretical Studies on the Stability and Reactivity of Fluorinated Intermediates (e.g., Trifluoromethyl Anion)

The synthesis of compounds like 1-phenoxy-2-(trifluoromethyl)benzene often involves highly reactive fluorinated intermediates. The trifluoromethyl anion (CF3⁻) is a key nucleophilic species for introducing the -CF3 group, but it is notoriously unstable. researchgate.netresearchgate.net Theoretical calculations have been crucial in understanding its behavior.

Computational studies have shown that the "free" or "naked" trifluoromethyl anion is prone to decomposition via alpha-elimination to form difluorocarbene (CF2) and a fluoride (B91410) ion. researchgate.netresearchgate.net This instability has historically limited its synthetic utility. Theoretical investigations have explored how to mitigate this decomposition. For example, calculations have demonstrated that complexing the anion's counter-ion (e.g., K+) with a crown ether can stabilize the CF3⁻ anion. researchgate.net This complexation increases the energetic barrier for decomposition and enhances the anion's nucleophilicity, making it a more effective reagent in SNAr reactions. researchgate.netresearchgate.net

DFT calculations have been used to compare the activation barriers (ΔG‡) for the desired SNAr reaction versus the competing decomposition pathway. researchgate.net Such studies have shown that for an SNAr reaction with an unactivated aryl halide, the activation barrier is very high (e.g., ~29.7 kcal/mol for phenyl bromide), making the reaction unfavorable compared to decomposition. researchgate.net However, with electron-withdrawing groups activating the aromatic ring, the SNAr barrier can be lowered significantly (e.g., ~14.2 kcal/mol), making the reaction competitive with decomposition. researchgate.net

Beyond anions, the reactivity of fluorinated radicals (e.g., •CF3) is also extensively studied using computational methods. nih.govresearchgate.net DFT can provide insights into the electrophilicity and nucleophilicity of these radicals, predicting their behavior in C-H functionalization reactions. nih.govresearchgate.netscribd.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of trifluoromethyl aryl ethers are governed by subtle stereoelectronic effects, which can be effectively probed through computational analysis. nih.govescientificpublishers.com For diaryl ethers, a key question is the rotational barrier around the C-O bonds and the preferred dihedral angles.

In the closely related molecule trifluoromethoxybenzene (anisole's trifluorinated counterpart), computational studies have investigated the conformation of the -OCF3 group relative to the benzene ring. researchgate.net Ab initio and DFT calculations have explored whether the molecule prefers a planar conformation or an orthogonal one, where the C-O-C plane is perpendicular to the aromatic ring. While different computational methods sometimes yield slightly different results, high-level calculations suggest the orthogonal form is the most stable. researchgate.net This preference is attributed to stereoelectronic effects, specifically the interaction between the oxygen lone pairs and the antibonding orbitals (σ*) of the C-F bonds. rsc.org This contrasts with anisole, which favors a planar conformation.

Table 2: Comparison of Calculated Conformational Preferences

MoleculeComputational MethodPredicted Lowest Energy ConformationKey Influencing Factor
Anisole (C6H5OCH3)DFT/ab initioPlanarFavorable π-conjugation of oxygen lone pair with the ring.
Trifluoromethoxybenzene (C6H5OCF3)MP2/B3LYPOrthogonal researchgate.netStereoelectronic effects (nO → σ*C-F). rsc.org
This compoundDFT (Predicted)Non-planar (Twisted)Steric hindrance from ortho -CF3 group and stereoelectronic effects.

Predictive Modeling of Reaction Outcomes

A primary goal of computational chemistry is to move beyond explaining known results to predicting the outcomes of unknown reactions. By leveraging the methods described above, it is possible to build models that forecast the feasibility, selectivity, and potential yield of synthetic pathways leading to trifluoromethyl aryl ethers.

Predictive modeling in this context involves several key computational steps:

Identifying Possible Pathways: For a given set of reactants, all chemically plausible reaction mechanisms (e.g., SNAr, transition-metal-catalyzed coupling, radical pathways) are proposed.

Calculating Energy Profiles: For each pathway, the energies of all stationary points (reactants, intermediates, transition states, products) are calculated. This identifies the activation barriers for each elementary step.

Assessing Competing Reactions: The activation barriers for potential side reactions or decomposition of intermediates are also calculated. researchgate.net Comparing these barriers to that of the desired productive pathway allows for a prediction of reaction efficiency and the formation of byproducts. For example, if the barrier to CF3⁻ decomposition is lower than the barrier for its nucleophilic attack, the reaction is predicted to have a low yield. researchgate.net

While developing a universal, quantitative predictive model for all conditions is highly complex, these computational approaches provide invaluable qualitative and semi-quantitative guidance. nih.gov They enable chemists to screen potential substrates, catalysts, and reaction conditions in silico, thereby saving significant time and resources in the laboratory by focusing experimental efforts on the most promising routes. montclair.edu

Advanced Applications and Future Directions in Organic Synthesis

Role of Trifluoromethyl Aryl Ethers as Synthetic Intermediates

Trifluoromethyl aryl ethers, including structures like 1-Phenoxy-2-(trifluoromethyl)benzene, are valuable intermediates in organic synthesis due to the profound influence of the trifluoromethyl group on the molecule's reactivity and properties. The –CF3 group is strongly electron-withdrawing, which deactivates the aromatic ring to which it is attached towards electrophilic substitution. rsc.org Concurrently, the ether linkage provides a point of flexibility and potential cleavage or rearrangement.

The unique electronic nature of these compounds makes them useful in several ways:

Directing Group in Aromatic Substitutions: The interplay between the electron-withdrawing –CF3 group and the ortho, para-directing phenoxy group can be exploited to achieve selective functionalization on either aromatic ring.

Precursors to Complex Molecules: The stability of the C-F bonds in the trifluoromethyl group ensures it remains intact through various synthetic transformations, allowing it to be carried through multi-step syntheses. rsc.org

Building Blocks for Bioactive Compounds: The trifluoromethyl moiety is a key pharmacophore in numerous drugs and agrochemicals. mdpi.comnih.gov Intermediates like this compound can serve as foundational units for building more complex, biologically active molecules. The lipophilicity conferred by the –CF3 group can improve properties like membrane permeability. mdpi.com

The utility of these ethers as intermediates stems from their chemical stability and the predictable electronic effects they exert, guiding the course of subsequent reactions.

Strategies for Fluorous Tagging and Isotopic Labeling (e.g., 18F-labeling)

The presence of a highly fluorinated moiety like the trifluoromethyl group enables the use of specialized chemical techniques for purification and imaging.

Fluorous Tagging: Fluorous synthesis is a technique used to simplify the purification of reaction products. researchgate.net It involves attaching a "fluorous tag"—a highly fluorinated alkyl chain—to a molecule. illinois.edu Molecules bearing this tag exhibit unique solubility, partitioning into a fluorous solvent phase and separating from non-fluorinated (organic) molecules. illinois.edunih.gov While the single –CF3 group in this compound is insufficient on its own to function as a fluorous tag, the principle can be applied by attaching a longer polyfluorinated chain to the molecule. This strategy facilitates purification in multi-step syntheses by using fluorous solid-phase extraction (F-SPE), avoiding traditional column chromatography. researchgate.netillinois.edu

Isotopic Labeling for PET Imaging: Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that relies on molecules labeled with positron-emitting radionuclides. nih.govnih.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its ideal half-life (109.8 minutes) and low positron energy. nih.govsemanticscholar.org Introducing ¹⁸F into the trifluoromethyl group of a molecule creates a radiotracer that can be used to study biological processes in vivo. semanticscholar.org

Developing methods for [¹⁸F]trifluoromethylation is a significant area of research. nih.gov Challenges include the short half-life of ¹⁸F and the need for rapid, high-yield reactions. researchgate.net Several strategies have been developed, though they often result in low molar activity due to isotopic exchange with the non-radioactive ¹⁹F already present in reagents or precursors. nih.govresearchgate.net

Labeling Strategy Description Key Features
Isotope Exchange Involves the exchange of a ¹⁹F atom in a pre-existing CF3 group with a radioactive ¹⁸F atom. nih.govMethodologically simple but often requires harsh conditions (high temperature) and results in low molar activity. nih.govresearchgate.net
Nucleophilic [¹⁸F]Fluorination Uses [¹⁸F]fluoride, the most common starting source of ¹⁸F, to displace a leaving group on a difluoromethyl precursor (e.g., Ar-CF₂X). semanticscholar.orgAllows for higher molar activity. Silver-mediated labeling of aryl-CF₂H groups with [¹⁸F]fluoride is a notable example. nih.gov
From [¹⁸F]Fluoroform Involves the synthesis of [¹⁸F]CF₃H ([¹⁸F]fluoroform), which can then be used as a building block to introduce the [¹⁸F]CF₃ group onto a target molecule. researchgate.netA versatile approach but can be technically complex due to the gaseous and volatile nature of fluoroform. semanticscholar.org
Copper-Mediated [¹⁸F]Trifluoromethylation A prominent method that uses a copper catalyst to attach an [¹⁸F]CF₃ group to aryl iodides or boronic acids. researchgate.netOffers a broad scope and has been successfully applied to a range of complex molecules for PET imaging. researchgate.net

These labeling strategies could potentially be adapted for this compound or its derivatives to create novel PET tracers for imaging specific biological targets.

Development of Novel Fluorinated Building Blocks

Fluorinated building blocks are relatively simple molecules that contain one or more fluorine atoms and serve as starting materials for the synthesis of more complex fluorinated compounds, particularly for the pharmaceutical and agrochemical industries. halocarbonlifesciences.comfluorochem.co.uk Their use allows for the incorporation of fluorine at specific positions in a target molecule, which can be more efficient than trying to introduce fluorine in the later stages of a synthesis. beilstein-journals.org

This compound itself can be considered a fluorinated building block. bldpharm.com Furthermore, it can be a precursor for creating a new generation of more elaborate building blocks. For example, reactions that modify one of the aromatic rings—such as nitration, halogenation, or acylation—would produce bifunctional molecules where each ring has distinct reactivity, guided by the phenoxy and trifluoromethyl substituents. These new building blocks could then be used in cross-coupling reactions or other transformations to construct novel fluorinated heterocycles, polymers, or drug candidates. mdpi.comtandfonline.com The development of a library of derivatives from this core structure provides a powerful toolkit for chemists aiming to fine-tune molecular properties.

Emerging Methodologies for Trifluoromethoxylation

While this compound contains a trifluoromethyl (–CF₃) group, the closely related trifluoromethoxy (–OCF₃) group is another "privileged" fluorinated substituent in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of aryl trifluoromethyl ethers (ArOCF₃) has historically been challenging. rsc.orgnih.gov Early methods often required harsh conditions and toxic reagents, such as the use of CCl₄ and HF at high temperatures or the multi-step conversion of phenols via toxic chlorothionoformates. beilstein-journals.orgnih.govmdpi.com

Recent years have seen a surge in the development of milder and more versatile methods for trifluoromethoxylation. These emerging methodologies are critical for expanding the chemical space accessible to medicinal chemists.

Methodology Reagent/Catalyst System Description Advantages/Disadvantages
Silver-Mediated O-Trifluoromethylation AgOCF₃ or AgF/TMSCF₃/OxidantSilver salts mediate the reaction between an aryl boronic acid or stannane (B1208499) and a trifluoromethoxide source. nih.gov Another approach uses TMSCF₃ (Ruppert-Prakash reagent) with an oxidant. acs.orgBroader substrate scope and milder conditions than classical methods. Stoichiometric silver can be expensive. nih.gov
Electrophilic Trifluoromethoxylation Hypervalent Iodine Reagents (e.g., Togni reagents)These reagents act as electrophilic "CF₃⁺" sources that can react directly with phenols. nih.govchemrevlett.comDirect conversion of phenols is possible, but reactions can sometimes lead to C-trifluoromethylation as a side product. mdpi.com
Radical C–H Trifluoromethoxylation Photoredox or TEMPO Catalysis with a •OCF₃ source (e.g., CF₃OOCF₃)A radical trifluoromethoxy group (•OCF₃) is generated and adds directly to an aromatic C–H bond. nih.govfu-berlin.deAllows for the functionalization of unactivated arenes without pre-functionalization. Often yields mixtures of regioisomers. nih.gov
From Aryl Amines Pyrylium (B1242799) tetrafluoroborate (B81430) / KOCF₃A mechanochemical, one-pot method that converts anilines into aryl trifluoromethyl ethers via an intermediate pyridinium (B92312) salt. acs.orgAvoids harsh reagents and provides a novel route from a common functional group. acs.org
Decarboxylative Fluorination Selectfluor® / Silver CatalystA two-step process where a phenol (B47542) is first converted to an ArOCF₂COOH intermediate, which then undergoes silver-catalyzed decarboxylative fluorination. acs.orgUses readily available and inexpensive reagents. acs.org

These advancements in synthesizing the Ar-OCF₃ bond complement the chemistry of Ar-CF₃ compounds, providing chemists with a broader palette of fluorinated motifs for molecular design.

Potential for Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for further chemical modification, making it a versatile scaffold for creating a diverse range of derivatives. Functionalization can be targeted at either of the two aromatic rings or, more challengingly, at the trifluoromethyl group itself.

Aromatic Ring Functionalization:

Electrophilic Aromatic Substitution (SEAr): The reactivity of the two rings towards electrophiles is significantly different.

Phenoxy-substituted Ring: The phenoxy group is an activating, ortho, para-director. Electrophilic substitution (e.g., nitration, bromination, Friedel-Crafts acylation) would likely occur on this ring at the positions para and ortho to the ether linkage.

Trifluoromethyl-substituted Ring: The –CF₃ group is a powerful deactivating, meta-director. Forcing conditions would be required to functionalize this ring, with substitution expected at the position meta to the –CF₃ group.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the –CF₃ group makes the ring it is attached to susceptible to nucleophilic attack, particularly if a leaving group (like a halogen) is introduced ortho or para to it.

C–F Bond Functionalization: The C–F bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, recent advances have shown that under specific conditions, typically involving transition metals or strong Lewis acids, a C–F bond within a trifluoromethyl group can be selectively cleaved and replaced. rsc.org This allows for the synthesis of partially fluorinated intermediates (e.g., –CF₂R or –CFR₂) from readily available polyfluorinated starting materials. rsc.org Applying such methods to this compound could open pathways to novel difluoromethyl or monofluoromethyl aryl ethers, which have distinct electronic and biological properties.

Future Research Challenges and Opportunities in Trifluoromethyl Aryl Ether Chemistry

The field of trifluoromethyl aryl ether chemistry, while mature in some respects, continues to present significant challenges and exciting opportunities for future research.

Challenges:

Cost and Accessibility of Reagents: Many modern trifluoromethylation and trifluoromethoxylation reagents are complex, expensive, and sometimes unstable, limiting their use on an industrial scale. fu-berlin.de Developing methods that use cheaper, more abundant starting materials is a key goal.

Regioselectivity: Direct C–H functionalization methods, while powerful, often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. nih.gov Improving the control over where the functional group is installed remains a major hurdle.

C–F Bond Activation: While progress has been made, the selective and catalytic functionalization of C–F bonds in the –CF₃ group under mild conditions is still a formidable challenge. rsc.org

Synthesis of Heteroaromatic Analogues: The synthesis of trifluoromethyl and trifluoromethoxy substituted N-heterocycles, which are of immense biological importance, is often more difficult than for simple arenes. rsc.org

Opportunities:

Development of New Catalytic Systems: There is a continuous need for more efficient, selective, and environmentally benign catalysts for the synthesis of trifluoromethyl aryl ethers. This includes exploring earth-abundant metal catalysts and novel photoredox systems.

Late-Stage Functionalization: Developing reactions that can install a –CF₃ or –OCF₃ group onto a complex, drug-like molecule in the final steps of a synthesis ("late-stage functionalization") is highly desirable as it allows for the rapid generation of analogues for biological screening.

Applications in Materials Science: The unique electronic properties and stability of trifluoromethyl aryl ethers make them attractive candidates for new materials, such as liquid crystals, polymers with low dielectric constants, and organic semiconductors. tandfonline.comontosight.ai

Exploring New Chemical Space: Combining C–F activation with other synthetic transformations could provide access to previously unexplored classes of fluorinated compounds, potentially leading to the discovery of molecules with novel biological activities or material properties. acs.org

The continued exploration of the synthesis and reactivity of compounds like this compound will undoubtedly fuel innovation across the chemical sciences.

Q & A

Basic: What synthetic strategies are effective for preparing 1-Phenoxy-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution (NAS) using a brominated precursor (e.g., 1-bromo-2-(trifluoromethyl)benzene) and phenol under basic conditions. For example:

  • Step 1: Bromination of 1-ethyl-2-(trifluoromethyl)benzene using Br₂ with Fe or AlBr₃ as catalysts to introduce a bromine atom .
  • Step 2: Substitution with phenoxide (from phenol and a base like K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

Key Factors:

  • Catalyst Selection: Lewis acids (AlBr₃) enhance electrophilicity at the aromatic ring .
  • Solvent Effects: High-boiling solvents (DMF, DMSO) improve reaction efficiency.
  • Temperature Control: Excessive heat may lead to side reactions (e.g., oxidation of the trifluoromethyl group) .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and what are diagnostic spectral features?

Methodological Answer:

Technique Key Features Reference
¹H/¹³C NMR - Trifluoromethyl (-CF₃) causes deshielding in adjacent protons (δ ~7.5–8.0 ppm).
- Phenoxy group shows distinct aromatic splitting patterns.
¹⁹F NMR - Single peak for -CF₃ at δ ~-60 to -65 ppm.
IR Spectroscopy - Strong C-F stretches (1100–1250 cm⁻¹) and C-O-C (phenoxy) at ~1200 cm⁻¹.
Mass Spectrometry - Molecular ion peak [M⁺] at m/z 252 (C₁₃H₉F₃O). Fragmentation includes loss of -CF₃ (69 Da).

Advanced: How do competing electronic effects of -CF₃ (EWG) and phenoxy (EDG) groups influence electrophilic substitution regiochemistry?

Methodological Answer:

  • Directing Effects:
    • -CF₃: Strongly deactivating, meta-directing.
    • Phenoxy (-OPh): Activating, ortho/para-directing via resonance.
  • Net Reactivity: The dominance of -CF₃’s electron-withdrawing effect typically directs electrophiles to the meta position relative to -CF₃, but steric hindrance from bulky substituents may alter outcomes .
  • Experimental Validation: Use nitration (HNO₃/H₂SO₄) or halogenation to probe regioselectivity, followed by NMR/X-ray analysis .

Advanced: How can computational modeling resolve contradictions in reaction pathways involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Predict transition states and intermediates for NAS or cross-coupling reactions. For example:
    • Calculate activation energies for competing pathways (e.g., para vs. meta substitution).
    • Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Case Study: Conflicting reports on Suzuki-Miyaura coupling efficiency can be addressed by modeling steric effects of -CF₃ and phenoxy groups on palladium catalyst accessibility .

Advanced: What mechanistic insights explain divergent products in nucleophilic substitution reactions of halogenated derivatives?

Methodological Answer:

  • Competing Pathways:
    • SᴺAr: Dominant under basic conditions, yielding phenoxy-substituted products.
    • Elimination-Addition: May occur in polar solvents at high temperatures, forming benzynes or trifluoromethylated byproducts .
  • Mitigation Strategies:
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NAS efficiency.
    • Monitor reaction progress via GC-MS to detect intermediates .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential volatile organic compound (VOC) emissions.
  • Waste Disposal: Collect halogenated waste separately; consult institutional guidelines for fluorinated compound disposal .

Advanced: How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer:

  • Building Block: Used to synthesize trifluoromethylated heterocycles (e.g., benzimidazoles, thiadiazoles) via:
    • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups .
    • Cyclization: React with thioureas or selenoureas under reflux to form bioactive cores .
  • Case Study: A thiadiazole derivative synthesized from this compound showed inhibitory activity against cancer cell proliferation .

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